molecular formula C24H24O5 B11256521 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

Cat. No.: B11256521
M. Wt: 392.4 g/mol
InChI Key: AYAPSHGTNZKMMG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is a synthetic coumarin derivative featuring a chromenone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a cyclohexanecarboxylate ester at position 4. Its structure is characterized by a planar chromenone ring system, which facilitates π-π stacking interactions, and a cyclohexane moiety that introduces conformational flexibility.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C24H24O5/c1-15-20-14-19(28-23(25)17-6-4-3-5-7-17)12-13-21(20)29-24(26)22(15)16-8-10-18(27-2)11-9-16/h8-14,17H,3-7H2,1-2H3

InChI Key

AYAPSHGTNZKMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, methyl acetoacetate, and cyclohexanecarboxylic acid.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl acetoacetate to form 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified with cyclohexanecarboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the chromenone core can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenones depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various chromenone derivatives with potential biological activities.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.

Biology

    Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.

    Enzyme Inhibition: Potential inhibitor of enzymes like tyrosinase, which is involved in melanin production.

Medicine

    Anti-inflammatory: Shows promise as an anti-inflammatory agent, useful in the development of new anti-inflammatory drugs.

    Anticancer: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Cosmetics: Incorporated into cosmetic formulations for its antioxidant and skin-protective properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: Binds to the active site of enzymes like tyrosinase, inhibiting their activity and reducing melanin production.

    Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally analogous to several cyclohexene- and coumarin-based derivatives reported in the literature. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Substituents (Chromenone/Cyclohexene) Ester Group Key Structural Features
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate 3-(4-MeO-Ph), 4-Me, 6-Oxycyclohexane carboxyl Cyclohexanecarboxylate Planar chromenone, flexible cyclohexane
Ethyl 6-(4-Cl-Ph)-4-(4-F-Ph)-2-oxocyclohex-3-ene-1-carboxylate 4-(4-F-Ph), 6-(4-Cl-Ph) Ethyl carboxylate Distorted envelope/half-chair conformation
Ethyl 6-(4-Cl-Ph)-4-(4-MeO-Ph)-2-oxocyclohex-3-ene-1-carboxylate 4-(4-MeO-Ph), 6-(4-Cl-Ph) Ethyl carboxylate Dihedral angle: 76.4° between aryl rings
[3-(4-MeO-Ph)-4-oxo-chromen-7-yl] hexanoate derivatives 3-(4-MeO-Ph), 4-Oxo Hexanoate ester Extended alkyl chain for enhanced lipophilicity
  • The cyclohexanecarboxylate ester introduces steric bulk and conformational flexibility, which may slow enzymatic hydrolysis relative to simpler ethyl esters .
Crystallographic and Conformational Analysis
  • Chromenone Core: The planar chromenone system facilitates π-π interactions, as seen in related coumarins .
  • Cyclohexane Conformation : The cyclohexane ring adopts a chair conformation , minimizing steric strain, unlike the envelope or half-chair conformations observed in ethyl carboxylate analogs .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, similar to ethyl 6-(4-Cl-Ph)-4-(4-F-Ph)-2-oxocyclohex-3-ene-1-carboxylate .

Biological Activity

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is C22H24O5C_{22}H_{24}O_5. Its structure features a chromenone core substituted with a methoxyphenyl group and a cyclohexanecarboxylate moiety, which may enhance its solubility and bioactivity compared to simpler coumarin derivatives.

Biological Activities

Research has indicated that compounds structurally similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate exhibit various biological activities:

  • Antioxidant Activity : Studies have shown that coumarin derivatives possess significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, it has been reported to induce apoptosis in human ovarian cancer cells with an IC50 value in the micromolar range.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

1. Anticancer Activity

A study investigated the cytotoxic effects of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate on various cancer cell lines using the MTT assay. Results demonstrated that the compound exhibited significant cytotoxicity against A2780 (human ovarian cancer) and MCF-7 (breast cancer) cell lines, with observed EC50 values of approximately 5 µM and 8 µM respectively.

2. Anti-inflammatory Mechanism

Another study explored the anti-inflammatory potential of this compound by assessing its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly reduced NO production, suggesting its role in inhibiting pro-inflammatory cytokine release.

Comparative Analysis

To better understand the unique biological activity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate, a comparison with other related coumarins was conducted:

Compound NameStructure FeaturesNotable Activities
7-HydroxycoumarinHydroxy group at position 7Anticoagulant properties
CoumarinBasic coumarin skeletonAntifungal activity
4-MethylcoumarinMethyl group at position 4Antioxidant properties

The unique substitution pattern of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate may enhance its solubility and bioactivity compared to these simpler derivatives.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the methoxy and cyclohexanecarboxylate substituents facilitate binding to active sites on these targets, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by blocking substrate access.

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